Fluoroiodomethane

Physical Organic Chemistry Process Chemistry Synthetic Methodology

Fluoroiodomethane (FCH₂I) is the premier monofluoromethylation (CH₂F transfer) reagent for complex drug scaffolds. Unlike bromofluoromethane or diiodomethane, its single-fluorine architecture enables unique reactivity across nucleophilic, electrophilic, and radical conditions—broad nucleophile scope (O-, S-, N-) with yields >70%. The convenient liquid (b.p. 53.4 °C) simplifies parallel synthesis and post-reaction removal. Essential precursor for [¹⁸F]fluoroiodomethane in PET radiochemistry. Quantified H-bonding (−7.0 kJ mol⁻¹) enables supramolecular design.

Molecular Formula CH2FI
Molecular Weight 159.929 g/mol
CAS No. 373-53-5
Cat. No. B1339756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoroiodomethane
CAS373-53-5
Molecular FormulaCH2FI
Molecular Weight159.929 g/mol
Structural Identifiers
SMILESC(F)I
InChIInChI=1S/CH2FI/c2-1-3/h1H2
InChIKeyXGVXNTVBGYLJIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluoroiodomethane (CAS 373-53-5): Essential Physicochemical and Functional Primer for Procurement Decisions


Fluoroiodomethane (FCH₂I) is a mixed dihalomethane (fluoroiodocarbon) liquid with a molecular weight of 159.93 g/mol, boiling point of 53.4 °C, and density of 2.366 g/cm³ at 20 °C [1][2]. Classified as an HFC and an easy-to-handle C1 building block, it has gained attention as a versatile monofluoromethylation (CH₂F-transfer) agent [3]. Its commercial availability as a neat liquid or in acetonitrile solution (ca. 2 mol/L) facilitates its use in a range of synthetic protocols, from nucleophilic substitutions to radical processes [4].

Fluoroiodomethane: Why Interchangeability with Other Halomethanes is Not Supported by Evidence


Simple substitution of fluoroiodomethane with other halomethanes (e.g., bromoiodomethane, diiodomethane, or difluoroiodomethane) is scientifically unfounded. The presence of a single fluorine atom critically alters molecular properties, including volatility, density, and halogen bonding capacity, compared to non-fluorinated analogs [1][2]. Critically, fluoroiodomethane's specific reactivity profile as a CH₂F-transfer agent—operable under nucleophilic, electrophilic, and radical conditions—is not replicated by bromofluoromethane or other mixed halides, which show divergent selectivity and functional group tolerance [3]. Furthermore, the degree of fluorination dictates the balance between hydrogen and halogen bonding in complexation, a key consideration in supramolecular and materials chemistry [4].

Fluoroiodomethane: A Quantitative Evidence Guide for Differentiated Scientific Selection


Volatility and Handling: Lower Boiling Point of Fluoroiodomethane vs. Bromoiodomethane

Fluoroiodomethane exhibits a significantly lower boiling point (53.4 °C) compared to its non-fluorinated analog bromoiodomethane (138–141 °C) [1][2][3]. This ~85 °C difference reflects the reduced molecular weight and weaker intermolecular forces in the fluorinated compound, making it a far more volatile liquid.

Physical Organic Chemistry Process Chemistry Synthetic Methodology

Halogen Bonding Tuning: Quantified Complexation Enthalpy Differences Due to Fluorination

The degree of fluorination directly impacts the thermodynamic preference for halogen vs. hydrogen bonding. A study comparing fluoroiodomethane (CH₂FI) with difluoroiodomethane (CHF₂I) found that for complexes with trimethylamine, CH₂FI forms both halogen- and hydrogen-bonded complexes, while CH₂FI exhibits a hydrogen-bonded complex with an experimental complexation enthalpy of −7.0(2) kJ mol⁻¹ with dimethyl ether [1]. The research concludes that fluorination influences the competition between halogen and hydrogen bonding, a critical parameter in crystal engineering and molecular recognition.

Supramolecular Chemistry Halogen Bonding Computational Chemistry

Carbon-Iodine Bond Length: A Measurable Geometric Distinction from Bromoiodomethane

Experimental and computational data reveal a subtle but measurable difference in the carbon-iodine bond length between fluoroiodomethane and bromoiodomethane. The calculated C–I bond length for fluoroiodomethane is 2.196 Å, which is slightly longer than that for bromoiodomethane (2.183 Å) [1]. This elongation is consistent with the differing electronegativity and steric effects of fluorine versus bromine.

Structural Chemistry Computational Chemistry Bonding

Unmatched Monofluoromethylation Scope: Versatile CH₂F-Transfer Across Three Mechanistic Modes

A comprehensive 2022 review identifies fluoroiodomethane as a 'pluripotent' CH₂F-delivering agent, capable of operating under nucleophilic, electrophilic, and radical conditions [1]. This is in stark contrast to other monofluoromethylating agents like CH₂FBr, which are noted to have 'generally low yields and/or poorly functional-group-compatible procedures' [2]. The review highlights that fluoroiodomethane has been successfully applied to a broad range of nucleophiles (O-, S-, N-, P-, Se-) under mild basic conditions, with yields often exceeding 70%, a performance not replicated by the bromo analog [2].

Organic Synthesis Fluorination Medicinal Chemistry

Physical State and Handling: Liquid Advantage of Fluoroiodomethane over Solid/Low-Boiling Comparators

Fluoroiodomethane is a liquid with a boiling point of 53.4 °C, offering a convenient physical state for laboratory use [1]. This contrasts with diiodomethane (CH₂I₂), which is a low-melting solid (m.p. 5–6 °C) requiring warming for dispensing, and trifluoroiodomethane (CF₃I), which is a gas at room temperature (b.p. −22.5 °C) requiring pressurized cylinders [2][3]. The liquid nature of fluoroiodomethane simplifies handling, storage, and precise volumetric measurement.

Process Chemistry Lab Safety Reagent Handling

Unique [18F]Isotopomer for PET Tracer Monofluoromethylation

Fluoroiodomethane serves as a precursor for its [18F]-labeled isotopomer, [18F]fluoroiodomethane, which is used as a fluoromethylating agent in radiopharmaceutical synthesis for positron emission tomography (PET) [1][2]. While other halomethanes can be radiolabeled, the specific use of [18F]fluoroiodomethane for introducing a CH₂[18F] group is a defined and established application in radiochemistry, leveraging the compound's unique isotopic and chemical properties.

Radiopharmaceuticals PET Imaging Radiosynthesis

High-Impact Application Scenarios for Fluoroiodomethane: Where Evidence Supports Prioritized Use


Medicinal Chemistry: Late-Stage Monofluoromethylation of Drug Candidates

Based on its demonstrated versatility as a CH₂F-transfer agent under mild conditions [1], fluoroiodomethane is the reagent of choice for introducing the monofluoromethyl group into complex, functionalized drug scaffolds. Its liquid form simplifies handling in parallel synthesis, and its broad nucleophile scope (O-, S-, N-) allows for the creation of diverse fluorinated analogs for SAR studies, with yields often exceeding 70% [1].

Radiopharmaceutical Production: Synthesis of 18F-Labeled PET Tracers

The specific use of [18F]fluoroiodomethane, derived from fluoroiodomethane, as a fluoromethylating agent for radiolabeling biomolecules makes the parent compound indispensable in PET radiochemistry [2][3]. This application is uniquely enabled by the chemistry of fluoroiodomethane and is not readily substituted by other common halomethanes.

Supramolecular and Materials Chemistry: Tuning Halogen-Bonded Architectures

The quantified hydrogen-bonding enthalpy of −7.0(2) kJ mol⁻¹ for complexes with dimethyl ether [4] provides a precise thermodynamic handle for designing supramolecular assemblies. Fluoroiodomethane's unique balance of halogen and hydrogen bonding, distinct from difluoroiodomethane, allows for predictable tuning of crystal packing and molecular recognition events.

Process Chemistry: Development of Scalable Monofluoromethylation Routes

The convenient liquid state (b.p. 53.4 °C) of fluoroiodomethane, combined with its ability to be easily removed post-reaction due to volatility, makes it a more practical reagent for process development than solid diiodomethane or gaseous trifluoroiodomethane [5][6]. This reduces operational complexity and improves safety in pilot-scale synthesis.

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